molecular formula C20H21N3O5S B3578367 METHYL 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXOPHTHALAZIN-2-YL}ACETATE

METHYL 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXOPHTHALAZIN-2-YL}ACETATE

Cat. No.: B3578367
M. Wt: 415.5 g/mol
InChI Key: GUQQKMNETHZPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phthalazinyl ring, the introduction of the sulfonyl group, and the attachment of the methyl acetate group. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phthalazinyl ring. The presence of the sulfonyl group could potentially influence the electronic properties of the molecule, and the methyl acetate group could provide a site for further reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The sulfonyl group is typically a good leaving group, and the methyl acetate group could potentially undergo hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, and the phthalazinyl ring could contribute to its aromaticity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could potentially interact with biological targets through the phthalazinyl ring or the sulfonyl group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should be taken when handling this compound, especially if it’s a new or less-studied substance .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential uses. It could also involve studying its physical and chemical properties, and its safety and hazards .

Properties

IUPAC Name

methyl 2-[4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-13-9-10-14(11-17(13)29(26,27)22(2)3)19-15-7-5-6-8-16(15)20(25)23(21-19)12-18(24)28-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQKMNETHZPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)OC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXOPHTHALAZIN-2-YL}ACETATE
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METHYL 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXOPHTHALAZIN-2-YL}ACETATE
Reactant of Route 3
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METHYL 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXOPHTHALAZIN-2-YL}ACETATE
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METHYL 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXOPHTHALAZIN-2-YL}ACETATE
Reactant of Route 5
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METHYL 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXOPHTHALAZIN-2-YL}ACETATE
Reactant of Route 6
METHYL 2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXOPHTHALAZIN-2-YL}ACETATE

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